2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride
Description
The compound 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione hydrochloride (CAS: 2138086-92-5) is a synthetic derivative of isoindole-1,3-dione, characterized by a cyclohexylmethylamino substituent at the 4-position of the isoindole ring. It is marketed as an industrial-grade chemical (98% purity) for pharmaceutical and fine chemical applications, with a molecular formula of C₁₆H₂₀ClN₂O₂ and a molar mass of 307.80 g/mol . Its structural features include:
- Isoindole-1,3-dione core: A planar aromatic system with electron-withdrawing ketone groups.
- 4-(Methylamino)cyclohexyl group: A cyclohexane ring substituted with a methylamino group, conferring stereochemical complexity (mixture of isomers) .
- Hydrochloride salt: Enhances solubility and stability for industrial handling .
Properties
IUPAC Name |
2-[4-(methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-16-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19;/h2-5,10-11,16H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILAUWRJZXQCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride typically involves the reaction of 4-(methylamino)cyclohexanone with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as triethylamine. The mixture is heated to reflux, allowing the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it has been shown to interact with dopamine receptors, potentially influencing neurotransmitter signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
*Similarity scores derived from structural fingerprint analysis .
Pharmacological and Industrial Relevance
- Target Compound: Potential applications as a pharmaceutical intermediate (e.g., kinase inhibitors or neuroactive agents) due to the methylamino group’s basicity and the cyclohexyl group’s lipophilicity .
- Lurasidone Impurities : Demonstrate the isoindole-dione core’s role in antipsychotic drug metabolism, though the target compound lacks the benzisothiazole-piperazine moiety critical for dopamine receptor binding .
- Enaminone Analogues: Exhibit antimicrobial or anticancer activity in studies, but the target compound’s cyclohexyl group may alter bioavailability and target selectivity .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogues like 2-(4-oxocyclohexylmethyl)isoindole-1,3-dione .
- Steric Effects: The methylamino-cyclohexyl group introduces stereochemical complexity (mixture of isomers), unlike planar enaminone derivatives .
Biological Activity
2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride is a synthetic compound with potential applications in pharmacology, particularly in the treatment of neurological disorders. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H15ClN2O2
- Molecular Weight : 270.73 g/mol
- CAS Number : 2138086-92-5
- Structure : The compound features an isoindole core substituted with a methylamino group and a cyclohexyl moiety.
Research indicates that this compound acts primarily as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This inhibition is crucial as excessive nitric oxide production is implicated in various central nervous system (CNS) disorders.
Key Mechanisms:
- Inhibition of nNOS : The compound selectively inhibits nNOS, which is associated with reducing neuroinflammation and neuronal damage in models of neuropathic pain .
- Modulation of Pain Pathways : In vivo studies have shown that this compound can reverse thermal hyperalgesia in spinal nerve ligation models, suggesting its potential utility in treating neuropathic pain .
Biological Activity Data
Case Studies and Research Findings
- Neuropharmacological Study :
- Structure-Activity Relationship (SAR) :
- Safety and Toxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
